N-(3,4-dimethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a synthetic organic compound classified as a benzofuran derivative. Benzofuran compounds are notable for their diverse biological activities, which include anti-tumor, antibacterial, and anti-inflammatory properties. The specific compound in question features a complex structure that integrates a benzofuran core with multiple functional groups, enhancing its potential for various scientific applications .
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide typically involves several key steps:
Advanced methods such as microwave-assisted synthesis and continuous flow reactors may be employed to optimize yields and purities in industrial settings.
The molecular formula of N-(3,4-dimethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is , with a molecular weight of 348.28 g/mol. The compound features several distinct structural components:
InChI=1S/C17H11F3N2O3/c18-17(19,20)10-7-5-9(6-8-10)16(24)22-13-11-3-1-2-4-12(11)25-14(13)15(21)23/h1-8H,(H2,21,23)(H,22,24)
CC(=O)N(C1=CC=C(C=C1)C(=O)N(C(=O)C2=C(C=CC=C2OC)C(F)(F)F))C
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(3,4-dimethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is largely attributed to its interaction with specific biological targets:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound .
N-(3,4-dimethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has several scientific applications:
This compound exemplifies the intricate relationship between chemical structure and biological function, making it a subject of ongoing research in medicinal chemistry.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4